molecular formula C14H24N2O B2823296 N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide CAS No. 2094399-55-8

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide

Katalognummer B2823296
CAS-Nummer: 2094399-55-8
Molekulargewicht: 236.359
InChI-Schlüssel: YJSYEBGLPVAYIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide, also known as CPP-115, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

Wirkmechanismus

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. This leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and is involved in a range of processes, including anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide has a range of biochemical and physiological effects on the brain. Studies have shown that the drug can increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibition. This can have a range of effects on behavior, including reduced anxiety and decreased seizure activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide is its potency as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain and can be useful for investigating the role of GABA in various physiological processes.
One limitation of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide is its specificity for GABA transaminase. While this can be an advantage in some cases, it can also limit the drug's potential therapeutic applications.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide. One area of focus is the drug's potential as a treatment for epilepsy and other seizure disorders. Clinical trials are currently underway to investigate the efficacy of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide in humans, and further research is needed to determine the optimal dosing and administration of the drug.
Another area of focus is the drug's potential as a treatment for addiction. While animal studies have shown promising results, further research is needed to determine the efficacy of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide in humans and to identify the optimal patient population for treatment.
Finally, there is potential for research on the broader role of GABA in physiological processes. By providing a precise tool for manipulating GABA levels in the brain, N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can be useful for investigating the role of GABA in a range of processes, including anxiety, sleep, and seizure activity.

Synthesemethoden

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-cyclobutyl-1-(2,2,2-trichloroethyl)urea with 3-bromoprop-2-enamide in the presence of a palladium catalyst. This reaction yields N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide as the primary product, which can be purified using standard chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the drug's potential as a treatment for epilepsy. Studies have shown that N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can reduce seizures in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on the drug's potential as a treatment for addiction. Animal studies have shown that N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide can reduce drug-seeking behavior in models of cocaine and alcohol addiction, and clinical trials are currently underway to investigate its efficacy in humans.

Eigenschaften

IUPAC Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-3-14(17)15-11(2)12-6-5-9-16(10-12)13-7-4-8-13/h3,11-13H,1,4-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSYEBGLPVAYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.